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Introduction

Tertomotide, also known as GV1001, is a peptide-based cancer vaccine derived from the
human telomerase reverse transcriptase (hTERT), an enzyme overexpressed in the majority of
cancer cells.[1][2][3] The primary mechanism of Tertomotide involves stimulating the patient's
immune system to recognize and eliminate cancer cells that express hTERT.[1] It activates
both CD4+ helper and CD8+ cytotoxic T lymphocytes (CTLs), which are critical for
orchestrating an anti-tumor immune response.[1] Given its immunotherapeutic nature,
assessing the efficacy of Tertomotide requires advanced techniques that can non-invasively
monitor the dynamic cellular and molecular events of the induced immune response. In vivo
imaging offers a powerful suite of tools for this purpose, enabling longitudinal assessment of T-
cell trafficking, tumor infiltration, and overall therapeutic effect in preclinical models.[4][5]

These application notes provide an overview and detailed protocols for utilizing key in vivo
imaging modalities—Positron Emission Tomography (PET), Magnetic Resonance Imaging
(MRI), and Bioluminescence Imaging (BLI)—to evaluate the efficacy of Tertomotide.

Mechanism of Action: Tertomotide-Induced Anti-
Tumor Immunity

Tertomotide is a 16-amino acid peptide from the hTERT active site.[2] When administered, it is
taken up by Antigen Presenting Cells (APCs), such as dendritic cells. These APCs process the
peptide and present it on their surface via MHC class | and class Il molecules. This
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presentation leads to the activation and proliferation of hTERT-specific CD8+ cytotoxic T-cells
and CD4+ helper T-cells, respectively.[1] The activated cytotoxic T-cells can then identify and
destroy tumor cells that display the hTERT epitope.
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Caption: Tertomotide immune response pathway.
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Application Note 1: Overview of Imaging Modalities

Evaluating a cancer vaccine requires monitoring changes in both the immune cell population
and the tumor itself. In vivo imaging provides non-invasive, longitudinal data, reducing the
number of animals required and offering a dynamic view of the treatment response.[5][6]
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Experimental Workflow for Efficacy Assessment
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A typical preclinical study to assess Tertomotide efficacy using in vivo imaging follows a
structured workflow. This involves establishing a relevant tumor model, administering the
vaccine, performing longitudinal imaging to monitor the immune response and tumor growth,
and finally, ex vivo analysis to validate the imaging findings.

1. Tumor Model Establishment

(e.g., Syngeneic mouse model with
hTERT-expressing tumor cells)

2. Animal Grouping
(e.g., Control vs. Tertomotide)

3. Tertomotide Vaccination Schedule

onitor response over time
4. Longitudinal In Vivo Imaging
(PET, MRI, and/or BLI)
|
IRepea\t imaging

5. Data Acquisition & Analysis
(Image quantification, tumor volume)

6. Endpoint Analysis

(Ex vivo validation: Histology, Flow Cytometry)

Click to download full resolution via product page
Caption: General experimental workflow for imaging.

Protocol 1: PET Imaging of CD8+ T-Cell Tumor
Infiltration
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This protocol describes using PET imaging with a radiolabeled anti-CD8 antibody fragment to
non-invasively quantify the infiltration of cytotoxic T-cells into the tumor following Tertomotide
vaccination.

1. Materials and Reagents:

e Syngeneic mouse model (e.g., C57BL/6 mice).

o hTERT-expressing murine tumor cell line (e.g., B16 melanoma).

o Tertomotide (GV1001) vaccine formulation.

o Control vehicle (e.g., saline).

o PET radiotracer: 8Zr-Df-anti-CD8 minibody (or similar validated tracer).
e Anesthesia (e.g., isoflurane).

e MicroPET scanner.

2. Experimental Procedure:

e Tumor Implantation: Subcutaneously implant 1x10% hTERT-expressing tumor cells into the
flank of each mouse. Allow tumors to grow to a palpable size (e.g., 50-100 mms3).

e Randomization: Randomize mice into two groups: Control (vehicle) and Tertomotide-
treated.

e Vaccination: Administer Tertomotide or vehicle according to the desired schedule (e.g., once
weekly for 3 weeks).

o Radiotracer Administration: 24-48 hours after the final vaccination, administer the 8°Zr-Df-
anti-CD8 minibody (e.g., 3.7 MBq, 100 pCi) via tail vein injection.

o PET/CT Imaging: At a time point optimal for tracer uptake and clearance (e.g., 24 hours post-
injection), anesthetize the mice.
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e Perform a whole-body PET scan for 10-20 minutes, followed by a CT scan for anatomical co-

registration.
e Image Analysis:
o Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

o Draw regions of interest (ROIs) over the tumor, muscle, and key organs (liver, spleen,
kidneys) on the co-registered CT images.

o Calculate the radiotracer uptake in each ROI, expressed as the percentage of injected

dose per gram of tissue (%ID/qg).

3. Data Presentation:

. Tumor Uptake Spleen Uptake Tumor-to-Muscle
rou

> (%ID/g) (%ID/g) Ratio
Control Mean = SD Mean = SD Mean = SD
Tertomotide Mean + SD Mean + SD Mean + SD

Protocol 2: MRI Tracking of Adoptively Transferred
T-Cells

This protocol allows for the direct visualization of immune cell migration to the tumor by pre-
labeling T-cells with an MRI contrast agent.

1. Materials and Reagents:

Tumor-bearing mice (as in Protocol 1).

Splenocytes from a donor mouse previously vaccinated with Tertomotide.

Superparamagnetic iron oxide (SPIO) nanoparticles (e.g., Ferumoxytol).

T-cell isolation kit (e.g., Pan T-Cell Isolation Kit).
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High-field MRI scanner (e.g., 7T or 9.4T).[8]
. Experimental Procedure:
T-Cell Isolation & Labeling:
o Vaccinate a donor mouse with Tertomotide to generate antigen-specific T-cells.
o Isolate splenocytes and purify T-cells using the isolation kit.

o Incubate the isolated T-cells with SPIO nanoparticles according to the manufacturer's
protocol to allow for endocytosis. Wash cells thoroughly to remove excess, unincorporated
SPIO.

Adoptive Cell Transfer (ACT):
o Establish tumors in recipient mice as described in Protocol 1.

o Once tumors are established, inject the SPIO-labeled, Tertomotide-primed T-cells (e.qg.,
5-10 x 106 cells) intravenously into the recipient mice.

MRI Imaging:
o Perform baseline MRI scans before the ACT.
o Conduct longitudinal MRI scans at various time points post-ACT (e.g., 24h, 48h, 72h).

o Use a T2* weighted imaging sequence, which is highly sensitive to the magnetic
susceptibility effects of SPIO nanoparticles.[8]

Image Analysis:
o Co-register the T2*-weighted images over time.

o Identify areas of signal loss (hypointensity) within the tumor, which correspond to the
accumulation of SPIO-labeled T-cells.
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o Quantify the volume of signal loss within the tumor as a surrogate for the volume of T-cell
infiltration.

3. Data Presentation:

Volume of T2 Signal Loss

Time Point Tumor Volume (mm3) .
in Tumor (mm?3)*
Baseline (Pre-ACT) Mean + SD 0
24h Post-ACT Mean + SD Mean + SD
48h Post-ACT Mean + SD Mean + SD
72h Post-ACT Mean = SD Mean = SD

Protocol 3: BLI Monitoring of Overall Tumor Burden

This is a straightforward method to assess the overall therapeutic efficacy of Tertomotide by
measuring changes in tumor size over time.

1. Materials and Reagents:

e Immunocompetent mice.

o Tumor cell line engineered to stably express a luciferase gene (e.g., B16-luc2).
» Tertomotide vaccine.

e D-luciferin substrate.

 In vivo imaging system (IVIS) or similar CCD camera-based imager.

2. Experimental Procedure:

e Tumor Implantation: Implant 1x10° luciferase-expressing tumor cells subcutaneously or
orthotopically.

» Baseline Imaging: Once tumors are established, perform baseline BLI.
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o Inject D-luciferin (e.g., 150 mg/kg) intraperitoneally.
o Wait 10-15 minutes for substrate distribution.

o Anesthetize mice and acquire bioluminescence images.

e Randomization and Treatment: Group mice and begin the Tertomotide vaccination schedule
as previously described.

» Longitudinal BLI: Perform BLI imaging at regular intervals (e.g., twice weekly) throughout the
treatment period.

e Image Analysis:
o Draw ROIs around the tumor signal on each image.

o Quantify the total photon flux (photons/second) within the ROI as a measure of tumor
burden.

o Plot the average photon flux for each group over time to generate tumor growth curves.

3. Data Presentation:

Average Photon Flux (p/s) - Average Photon Flux (p/s) -

Day .
Control Group Tertomotide Group
Day O Mean = SEM Mean = SEM
Day 4 Mean + SEM Mean + SEM
Day 7 Mean = SEM Mean = SEM
Day 11 Mean = SEM Mean = SEM
Day 14 Mean = SEM Mean = SEM

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b12754959?utm_src=pdf-body
https://www.benchchem.com/product/b12754959?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12754959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

e 1. What is Tertomotide hydrochloride used for? [synapse.patsnap.com]
e 2. alzdiscovery.org [alzdiscovery.org]
o 3. medchemexpress.com [medchemexpress.com]

o 4. [PDF] Imaging of T-cells and their responses during anti-cancer immunotherapy |
Semantic Scholar [semanticscholar.org]

» 5. Imaging of T-cells and their responses during anti-cancer immunotherapy [thno.org]

e 6. Spatiotemporal imaging of immune dynamics: rethinking drug efficacy evaluation in cancer
immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

e 7.Imaging of T-cell Responses in the Context of Cancer Immunotherapy - PMC
[pmc.ncbi.nlm.nih.gov]

» 8. In vivo nanoparticle-based T cell imaging can predict therapy response towards adoptive T
cell therapy in experimental glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes & Protocols: Assessing Tertomotide
Efficacy with In Vivo Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12754959#in-vivo-imaging-techniques-to-assess-
tertomotide-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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